2-Cyclohexyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone
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Overview
Description
2-Cyclohexyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone is a synthetic organic compound that features a cyclohexyl group, a pyrrolidine ring, and a pyridin-4-yloxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate amine and aldehyde precursors under acidic or basic conditions.
Attachment of the Pyridin-4-yloxy Group: This step involves the nucleophilic substitution reaction where the pyrrolidine ring is reacted with a pyridin-4-yloxy halide in the presence of a base.
Introduction of the Cyclohexyl Group: The final step involves the alkylation of the intermediate product with a cyclohexyl halide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyridin-4-yloxy halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of cyclohexyl ketones or carboxylic acids.
Reduction: Formation of cyclohexyl alcohols.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
2-Cyclohexyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its interactions with biological targets.
Biological Studies: Used in studies to understand its effects on cellular pathways and molecular mechanisms.
Industrial Applications: Potential use in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies on its binding affinity and specificity are crucial to understanding its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexyl-1-(3-(pyridin-3-yloxy)pyrrolidin-1-yl)ethanone: Similar structure but with a pyridin-3-yloxy group.
2-Cyclohexyl-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone: Similar structure but with a pyridin-2-yloxy group.
Uniqueness
2-Cyclohexyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone is unique due to the specific positioning of the pyridin-4-yloxy group, which may confer distinct biological activities and interactions compared to its analogs. This uniqueness can be leveraged in drug design to develop compounds with targeted therapeutic effects.
Properties
IUPAC Name |
2-cyclohexyl-1-(3-pyridin-4-yloxypyrrolidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c20-17(12-14-4-2-1-3-5-14)19-11-8-16(13-19)21-15-6-9-18-10-7-15/h6-7,9-10,14,16H,1-5,8,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXFEAIMQBAIRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)N2CCC(C2)OC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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